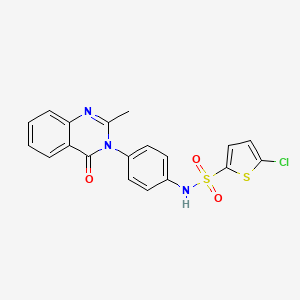

5-氯-N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antitubercular activity. Although the exact compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with a similar structural motif, such as the 5-chloro-2-(thiophen-2-yl) moiety, which is a common feature in the molecules studied for their antimycobacterial properties.

Synthesis Analysis

The synthesis of related compounds involves the preparation of an intermediate 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, which is then coupled with various amines to yield the final products. The synthesis route includes the oxidation of an aldehyde precursor followed by a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole, resulting in excellent yields of the desired carboxamides .

Molecular Structure Analysis

The molecular structure of the related compounds features a 5-chloro-2-(thiophen-2-yl) moiety as part of a larger dihydroquinoline scaffold. This core structure is further modified with various substituents to enhance the biological activity. The compounds are characterized by NMR and mass spectral analysis, confirming the presence of the intended structural features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Huisgen's [3+2] dipolar cycloaddition, which is used to attach a 1,2,3-triazolylmethyl group to the dihydroquinoline scaffold. This reaction is facilitated by the use of sodium ascorbate and copper sulfate, which are common reagents in click chemistry, leading to the formation of new dihydroquinoline-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the compounds' solubility, stability, and reactivity can be inferred from their structural features and the functional groups present. The presence of a chloro group and a sulfonamide moiety suggests that these compounds may have enhanced solubility in polar solvents and could participate in hydrogen bonding, which is relevant for their biological activity .

科学研究应用

合成和表征

与5-氯-N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)噻吩-2-磺酰胺相关的化合物已通过各种化学反应合成,突出了喹唑啉和磺酰胺化学的多功能性。例如,2-甲氧基-5-{4-氧代-2-[(E)-2-(4-磺酰胺基苯基)乙烯基-3,4-二氢喹唑啉-3-基]苯-1-磺酰胺的合成涉及3-(4-甲氧基苯基)-2-苯乙烯基-4(3H)-喹唑啉酮与过量的氯磺酸反应,随后用氨气酰胺化,展示了将磺酰胺官能团引入喹唑啉核心的方法(Hayun 等,2012)。

潜在治疗应用

5-氯-N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)噻吩-2-磺酰胺的衍生物因其生物活性而受到探索,例如抗菌、降压和抗癌活性。例如,对喹唑啉衍生物的研究表明它们在寻找具有利尿和降压作用的杂合分子中的应用,表明它们在开发新的治疗剂中具有重要意义(M. Rahman 等,2014)。此外,已经确定某些磺酰胺衍生物对各种癌细胞系具有细胞毒活性,表明它们作为抗癌剂的潜力(M. Ghorab 等,2015)。

属性

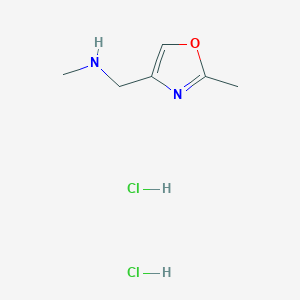

IUPAC Name |

5-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S2/c1-12-21-16-5-3-2-4-15(16)19(24)23(12)14-8-6-13(7-9-14)22-28(25,26)18-11-10-17(20)27-18/h2-11,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIBVSSSDDOXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)